molecular formula C17H19N9 B2744289 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane CAS No. 2320211-15-0

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane

Cat. No.: B2744289
CAS No.: 2320211-15-0
M. Wt: 349.402
InChI Key: BPXGASBEOLPVRB-UHFFFAOYSA-N
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Description

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolopyridazine core, a pyrrolopyrimidine moiety, and a diazepane ring. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various cancers and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The pyrrolopyrimidine moiety is then introduced via a nucleophilic substitution reaction, followed by the formation of the diazepane ring through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, this compound can disrupt the cell cycle, leading to apoptosis in cancer cells. The pathways involved include the regulation of cell cycle progression and apoptosis induction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1,4-diazepane stands out due to its unique combination of structural features, which contribute to its potent biological activity and specificity as a CDK2 inhibitor. This makes it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

3-methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9/c1-12-21-22-14-3-4-15(23-26(12)14)24-7-2-8-25(10-9-24)17-13-5-6-18-16(13)19-11-20-17/h3-6,11H,2,7-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXGASBEOLPVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C4=NC=NC5=C4C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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